molecular formula C20H14N2O3 B2911443 N-(1,3-dioxoisoindol-5-yl)-2-naphthalen-1-ylacetamide CAS No. 683235-37-2

N-(1,3-dioxoisoindol-5-yl)-2-naphthalen-1-ylacetamide

Cat. No. B2911443
CAS RN: 683235-37-2
M. Wt: 330.343
InChI Key: CCXQUMMYLDNTFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

The chemical reactions involving “N-(1,3-dioxoisoindol-5-yl)-2-naphthalen-1-ylacetamide” would depend on the specific conditions and reagents used. Without more specific information, it’s difficult to provide a detailed chemical reactions analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(1,3-dioxoisoindol-5-yl)-2-naphthalen-1-ylacetamide” would depend on its specific chemical structure. Properties could include molecular weight, solubility, melting point, boiling point, and others .

Mechanism of Action

The mechanism of action of “N-(1,3-dioxoisoindol-5-yl)-2-naphthalen-1-ylacetamide” would depend on its specific chemical structure and the context in which it’s used, such as in a biological or chemical process .

Safety and Hazards

The safety and hazards associated with “N-(1,3-dioxoisoindol-5-yl)-2-naphthalen-1-ylacetamide” would depend on its specific chemical structure and how it’s handled. Proper safety measures should always be taken when handling chemical compounds .

properties

IUPAC Name

N-(1,3-dioxoisoindol-5-yl)-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O3/c23-18(10-13-6-3-5-12-4-1-2-7-15(12)13)21-14-8-9-16-17(11-14)20(25)22-19(16)24/h1-9,11H,10H2,(H,21,23)(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCXQUMMYLDNTFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=CC4=C(C=C3)C(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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